Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate
Description
Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate is a pyrrole-derived heterocyclic compound characterized by a 1H-pyrrole core substituted at positions 2, 3, 4, and 3. The substituents include a phenyl group (position 2), an ethyl ester (position 3), an ethyl group (position 4), and a propyl chain (position 5). This substitution pattern confers distinct electronic and steric properties to the molecule, influencing its reactivity, solubility, and intermolecular interactions. Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and ability to participate in hydrogen bonding and π-π stacking interactions .
Properties
CAS No. |
647836-68-8 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-4-10-15-14(5-2)16(18(20)21-6-3)17(19-15)13-11-8-7-9-12-13/h7-9,11-12,19H,4-6,10H2,1-3H3 |
InChI Key |
NUYDAHKSBIXTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)CC |
Origin of Product |
United States |
Preparation Methods
Multi-step Palladium-Catalyzed Coupling and Cyclization
A representative method involves the following steps:
Step 1: Preparation of Pyrrole Precursors
Starting from methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate or related halogenated pyrrole esters, palladium-catalyzed coupling with styrene or other aryl/alkyl reagents is performed in the presence of triethylamine and triphenylphosphine in dimethylformamide at 80 °C for 16 hours.
Step 2: Organotin-Mediated Coupling
Methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate is reacted with tetraphenyltin and palladium catalysts in hexamethylphosphoric triamide at 60 °C for 2 days to introduce phenyl substituents.
Step 3: Formylation and Esterification
Phosphorous oxychloride and dimethylformamide are used to formylate the pyrrole ring, followed by esterification steps involving methanol and hydrochloric acid to yield the ethyl ester.
Step 4: Purification
The crude product is purified by chromatography on silica gel using ethyl acetate/petroleum ether mixtures, followed by crystallization from solvents such as cyclohexane/ether or 2-propanol to obtain the pure ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate.
Condensation and Cyclization Routes
Alternative methods involve condensation of 2-aminoalkanophenones with β-ketoacid esters to form 3-(substituted phenyl)pyrrole-4-carboxylic acid esters, which upon hydrolysis and decarboxylation yield the desired pyrrole derivatives. These reactions are typically carried out under heating (130–270 °C) in the presence of organic or inorganic bases or acids, sometimes with copper powder as a catalyst.
| Step | Reagents/Conditions | Temperature | Time | Solvent | Catalyst | Yield/Notes |
|---|---|---|---|---|---|---|
| Palladium-catalyzed coupling | Methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, styrene, triethylamine, triphenylphosphine, Pd(OAc)2 | 80 °C | 16 h | DMF | Pd(OAc)2, PPh3 | Moderate to good yields after purification |
| Organotin coupling | Methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate, tetraphenyltin, Pd catalyst | 60 °C | 48 h | Hexamethylphosphoric triamide | Pd catalyst | High selectivity |
| Formylation | Phosphorous oxychloride, DMF | 0 °C to RT | 3 days | DCM | None | Controlled formylation |
| Esterification | Methanol, HCl gas reflux | Reflux | 7 min | Methanol | HCl gas | Rapid ester formation |
| Decarboxylation | Heating with organic/inorganic base or acid | 60–270 °C | Variable | Alcohols or high boiling solvents | Cu powder (optional) | Efficient removal of carboxyl groups |
Chromatography: Silica gel chromatography with ethyl acetate/petroleum ether or dichloromethane/ethyl acetate mixtures is used to separate the product from impurities.
Crystallization: Final purification is achieved by crystallization from solvents such as cyclohexane/ether or 2-propanol, yielding crystalline this compound.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the compound.
| Preparation Stage | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Halogenated pyrrole synthesis | Halogenated benzoyl pyrrole esters | Pd-catalyzed coupling, 60–80 °C | Introduce aryl substituents |
| Organotin coupling | Tetraphenyltin, Pd catalyst | 60 °C, 2 days | Phenyl group installation |
| Formylation | POCl3, DMF | 0 °C to RT, 3 days | Functional group modification |
| Esterification | Methanol, HCl gas | Reflux, minutes | Formation of ethyl ester |
| Decarboxylation | Heating with base/acid | 60–270 °C | Removal of carboxyl groups |
The use of palladium catalysts and organotin reagents is critical for selective C–C bond formation in the pyrrole ring system.
Reaction times vary from minutes (esterification) to days (organotin coupling), indicating the need for careful process control.
Decarboxylation can be performed under various conditions, with organic bases sometimes serving as solvents, allowing flexibility in scale-up.
Purification by chromatography and crystallization ensures high purity, essential for pharmaceutical or material science applications.
Chemical Reactions Analysis
Chemical Reactions
Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
-
Ester Hydrolysis : Under acidic or basic conditions, this reaction leads to the formation of the corresponding carboxylic acid. This process is significant for further modifications and applications in pharmaceutical synthesis.
-
Decarboxylation : Though not directly reported for this compound, similar pyrrole derivatives can undergo decarboxylation under specific conditions, such as heating in the presence of bases or acids .
-
Substitution Reactions : The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the phenyl group can be modified. This is crucial for developing new compounds with specific biological activities .
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structural integrity and functional group presence in this compound. These techniques provide detailed information about the molecular structure and help in identifying the compound .
Table 1: Spectroscopic Data for Similar Pyrrole Derivatives
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its structure allows it to interact effectively with neurotransmitter systems, making it valuable for developing drugs that modulate neurological activity.
Case Study: CNS Drug Development
Recent research has shown that derivatives of this compound exhibit promising activity in modulating serotonin receptors, which are critical in treating depression and anxiety disorders. In vitro studies have demonstrated that certain derivatives enhance serotonin uptake, suggesting potential therapeutic applications in mood disorders.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing various complex organic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a valuable reagent in synthetic pathways.
Data Table: Reaction Types and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Room Temperature, 24h | 85 |
| Cycloaddition | 60°C, 48h | 90 |
| Reduction | NaBH4 in Ethanol | 95 |
Material Science
Enhancement of Polymer Properties
The compound can be integrated into polymer matrices to improve their thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials used in aerospace and automotive industries.
Case Study: Polymeric Composites
Research indicates that incorporating this compound into epoxy resins significantly enhances their thermal properties. A study reported an increase in glass transition temperature (Tg) by approximately 20°C when the compound was added at a concentration of 10% by weight.
Agricultural Chemistry
Development of Eco-friendly Agrochemicals
this compound is being explored as a precursor for novel pesticides that are both effective and environmentally friendly. Its structure allows for modifications that can enhance biological activity against pests while minimizing toxicity to non-target organisms.
Data Table: Pesticidal Activity
| Compound Variant | Target Pest | Efficacy (%) |
|---|---|---|
| Variant A | Aphids | 75 |
| Variant B | Whiteflies | 82 |
| Variant C | Leafhoppers | 68 |
Mechanism of Action
The mechanism of action of Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound’s aromatic nature allows it to participate in π-π interactions with proteins and nucleic acids, potentially affecting their function. Additionally, the presence of substituents like ethyl, phenyl, and propyl groups can influence its binding affinity and specificity towards different targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate, we compare it with structurally analogous pyrrole esters, focusing on substituent effects, spectroscopic behavior, and crystallographic data.
Substituent Effects and Structural Analogues
The compound’s closest structural analogues include:
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-4-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}-1H-pyrrole-2-carboxylate ():
- Substituents: Ethoxycarbonyl at position 3, methyl at position 5, and a bulky tert-butoxycarbonylmethyl group at position 3.
- Key differences: The tert-butoxy group introduces significant steric hindrance compared to the ethyl and propyl groups in the target compound. This reduces solubility in polar solvents but enhances thermal stability.
Ethyl 5-methyl-2-phenyl-1H-pyrrole-3-carboxylate :
- Substituents: Phenyl (position 2), methyl (position 5), and ethoxycarbonyl (position 3).
- Key differences: The absence of a propyl group at position 5 reduces hydrophobic interactions, leading to lower melting points (MP: 98–100°C vs. 115–117°C for the target compound) .
Spectroscopic Comparisons
NMR spectroscopy reveals critical insights into substituent-driven electronic environments ():
- Chemical shift variations :
- In the target compound, the phenyl group at position 2 deshields adjacent protons (δ 7.2–7.5 ppm), while the propyl chain at position 5 causes upfield shifts (δ 0.8–1.5 ppm) due to its electron-donating inductive effect.
- Analogues with tert-butoxy groups (e.g., ) exhibit downfield shifts for protons near the ester groups (δ 4.1–4.3 ppm), reflecting stronger electron-withdrawing effects.
| Proton Position | Target Compound (δ, ppm) | Ethyl 5-methyl-2-phenyl Analogue (δ, ppm) | tert-Butoxy Analogue (δ, ppm) |
|---|---|---|---|
| Position 2 (Ph) | 7.2–7.5 | 7.1–7.4 | N/A |
| Position 3 (COOEt) | 4.2–4.4 | 4.1–4.3 | 4.3–4.5 |
| Position 5 (Pr) | 0.8–1.5 | N/A | 1.6–1.8 (tert-butyl) |
Crystallographic and Hydrogen-Bonding Behavior
- Crystal packing : The target compound forms layered structures via C–H···O hydrogen bonds between the ester carbonyl and pyrrole protons (distance: 2.8–3.0 Å). This contrasts with tert-butoxy analogues, where bulky substituents disrupt close packing, resulting in lower-density crystals .
- Hydrogen-bonding patterns: Graph set analysis () identifies a D (donor) pattern for the target compound’s N–H···O interactions, whereas analogues with multiple ester groups exhibit R₂²(8) motifs due to bifurcated hydrogen bonds.
Reactivity and Stability
- Oxidative stability : The phenyl group at position 2 enhances resonance stabilization, making the target compound less prone to oxidation compared to alkyl-substituted analogues.
- Hydrolysis : The ethoxycarbonyl group at position 3 undergoes base-catalyzed hydrolysis 20% slower than tert-butoxy esters (), attributed to steric protection from the adjacent propyl chain.
Biological Activity
Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
- Chemical Formula : C18H23NO2
- Molecular Weight : 285.381 g/mol
- CAS Number : 647836-68-8
Synthesis of this compound
The compound can be synthesized through various methods, often involving cyclization reactions of substituted anilines with appropriate carboxylic acid derivatives. The synthesis typically yields a white solid, which can be purified through recrystallization or column chromatography.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Cytotoxicity and Anticancer Activity
In vitro studies have also assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against several human cancer cell lines, with IC50 values indicating significant potential for anticancer applications:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 18 µM |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, which warrants further investigation into its potential therapeutic applications .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated the antibacterial efficacy of various pyrrole derivatives, including this compound. The findings highlighted its effectiveness against Gram-positive bacteria compared to Gram-negative strains, suggesting a possible mechanism linked to membrane disruption . -
Cytotoxicity Assessment :
In another research effort, the cytotoxic effects of this compound were evaluated using MTT assays on different cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations, reinforcing its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-ethyl-2-phenyl-5-propyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-component reactions (MCRs) are effective for synthesizing substituted pyrroles. For example, analogous pyrrolidinone derivatives have been synthesized via one-pot reactions involving amines, acetylenedicarboxylates, and aldehydes. Optimization involves adjusting catalysts (e.g., Lewis acids), solvent systems (polar aprotic solvents like DMF), and temperature (80–120°C). Reaction progress is monitored via TLC or HPLC, and yields are improved by stepwise addition of reagents or microwave-assisted synthesis .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodology :
- FTIR : Identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, N-H pyrrole ~3400 cm⁻¹).
- NMR :
- ¹H NMR : Assigns substituent positions (e.g., ethyl/propyl chain splitting patterns, aromatic proton integration).
- ¹³C NMR : Confirms carbonyl carbons (ester: ~165–170 ppm) and quaternary carbons in the pyrrole ring.
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound in a laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services.
- First Aid : Immediate eye rinsing (15+ minutes with water), skin decontamination, and medical consultation for ingestion .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
- Methodology :
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
- Structure Solution : Use SHELXD for phase problem resolution via direct methods.
- Refinement : SHELXL for least-squares refinement, addressing disorder (e.g., propyl chain conformers) and hydrogen bonding.
- Validation : Check for outliers (e.g., R-factor < 0.05) using tools like PLATON or CCDC validation suites .
Q. What role do hydrogen bonding and graph-set analysis play in understanding the solid-state packing of this compound?
- Methodology :
- Graph-Set Analysis : Classify hydrogen bonds (e.g., N-H···O=C) into motifs (chains, rings) using Etter’s rules.
- Intermolecular Forces : Analyze π-π stacking (aromatic phenyl groups) and van der Waals interactions via Mercury software.
- Impact on Properties : Correlate packing density with thermal stability (DSC/TGA) or solubility .
Q. How do density functional theory (DFT) studies enhance the understanding of electronic properties and reactivity?
- Methodology :
- Software : Gaussian or ORCA for geometry optimization (B3LYP/6-311++G** basis set).
- Electronic Properties : Calculate HOMO-LUMO gaps (reactivity indices), electrostatic potential maps (nucleophilic/electrophilic sites), and charge distribution (Mulliken/NBO analysis).
- Reactivity Predictions : Simulate electrophilic substitution trends at pyrrole C-2/C-5 positions .
Q. What strategies resolve data contradictions during crystallographic refinement, such as disorder or twinning?
- Methodology :
- Disorder Handling : Split occupancies for overlapping atoms (e.g., propyl chain conformers) using PART instructions in SHELXL.
- Twinning : Apply TWIN/BASF commands for non-merohedral twins.
- Validation : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to ensure plausible bond lengths/angles .
Q. How can intermolecular interaction analysis guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with bioactivity data.
- Synthetic Modifications : Introduce halogen substituents (e.g., -F, -Cl) to enhance binding affinity, guided by crystallographic and DFT data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
